2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(4,5-DIBROMO-2-FURYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, and furan groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(4,5-DIBROMO-2-FURYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 2-BROMO-4-METHOXYPHENOL, which is then reacted with appropriate reagents to introduce the furan and hydrazide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(4,5-DIBROMO-2-FURYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Properties
Molecular Formula |
C14H11Br3N2O4 |
---|---|
Molecular Weight |
510.96 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H11Br3N2O4/c1-21-8-2-3-12(10(15)4-8)22-7-13(20)19-18-6-9-5-11(16)14(17)23-9/h2-6H,7H2,1H3,(H,19,20)/b18-6+ |
InChI Key |
XSZIAMWZMJVXOL-NGYBGAFCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(O2)Br)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(O2)Br)Br)Br |
Origin of Product |
United States |
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